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Compound of Interest

Compound Name: 1-Chloro-3,3-dimethylbutane

Cat. No.: B046724

An In-depth Technical Guide to 1-Chloro-3,3-
dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and spectral characteristics of 1-Chloro-3,3-dimethylbutane (Neohexyl Chloride).
This monochlorinated alkane serves as a crucial intermediate in various synthetic applications,
including the production of pharmaceuticals and agrochemicals.[1] This document consolidates
its physical and chemical data, provides a detailed experimental protocol for its synthesis from
3,3-dimethyl-1-butanol, and offers an analysis of its key spectral features. All quantitative data
IS presented in structured tables for clarity and comparative purposes.

Molecular Structure and Identification

1-Chloro-3,3-dimethylbutane is a structural isomer of chlorohexane. It features a neopentyl
core structure, which consists of a quaternary carbon bonded to three methyl groups and a
methylene group, with a chlorine atom attached to the terminal carbon of the ethyl substituent.

e |[UPAC Name: 1-chloro-3,3-dimethylbutane[2]

o Synonyms: Neohexyl Chloride, 3,3-Dimethylbutyl Chloride[2][3]
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e Molecular Formula: CeH13CI[1][2][3]

e Molecular Weight: 120.62 g/mol [1][2]

e CAS Number: 2855-08-5[1][3]

« SMILES: CC(C)(C)CCCI[2]

e InChl Key: XGCKOSFYXBAPQM-UHFFFAOYSA-N[1][2]

Physicochemical Properties

1-Chloro-3,3-dimethylbutane is a colorless liquid at room temperature.[2] It is characterized
by its insolubility in water and miscibility with common organic solvents such as ethanol and
ether. Key physical properties are summarized in Table 1.

Property Value Reference(s)
Appearance Colorless liquid [2]

Density 0.867 g/cm?3 at 20°C [2]

Boiling Point 114.4 °C at 760 mmHg [2]

Melting Point <-100 °C [2]

Flash Point 19°C

Refractive Index 1.417 - 1.420 at 20°C

Vapor Pressure 23.6 mmHg at 25°C [2]

Solubilit Insoluble in water; Miscible
olubility _
with ethanol, ether

Synthesis of 1-Chloro-3,3-dimethylbutane

A common and efficient laboratory method for the preparation of 1-Chloro-3,3-dimethylbutane
is the chlorination of the corresponding primary alcohol, 3,3-dimethyl-1-butanol, using thionyl
chloride (SOCIz2). This reaction proceeds via a nucleophilic substitution mechanism, where the
hydroxyl group is converted into a better leaving group, which is subsequently displaced by a

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C2855085&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3_3-dimethylbutane
https://webbook.nist.gov/cgi/inchi?ID=C2855085&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2855085&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3_3-dimethylbutane
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2855085&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C2855085&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3_3-dimethylbutane
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2855085&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3_3-dimethylbutane
https://www.benchchem.com/product/b046724?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3_3-dimethylbutane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3_3-dimethylbutane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3_3-dimethylbutane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3_3-dimethylbutane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3_3-dimethylbutane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3_3-dimethylbutane
https://www.benchchem.com/product/b046724?utm_src=pdf-body
https://www.benchchem.com/product/b046724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

chloride ion. The byproducts of the reaction, sulfur dioxide (SOz) and hydrogen chloride (HCI),
are gases, which helps to drive the reaction to completion.

Experimental Protocol: Synthesis from 3,3-dimethyl-1-
butanol

Materials:

3,3-dimethyl-1-butanol

e Thionyl chloride (SOCI2)

» Pyridine (optional, as a catalyst and HCI scavenger)
¢ Anhydrous diethyl ether

» Saturated sodium bicarbonate solution

 Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

¢ Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle,
separatory funnel, rotary evaporator.

Procedure:

o Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux
condenser (with a drying tube or inert gas inlet), and a dropping funnel, place 3,3-dimethyl-1-
butanol (1.0 equivalent) dissolved in anhydrous diethyl ether.

« Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride (1.1 to 1.5
equivalents) to the dropping funnel. Add the thionyl chloride dropwise to the stirred alcohol
solution over 30-60 minutes. If pyridine is used, it can be added to the alcohol solution before
the addition of thionyl chloride.

o Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. The reaction mixture can then be gently refluxed for 1-2 hours to

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

o Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the
mixture over crushed ice to quench the excess thionyl chloride. Transfer the mixture to a
separatory funnel.

o Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with
cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and
finally with brine.

» Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter
off the drying agent. Remove the diethyl ether using a rotary evaporator.

 Purification: The crude product can be purified by fractional distillation to yield pure 1-
Chloro-3,3-dimethylbutane.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 1-Chloro-3,3-dimethylbutane.
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Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-
Chloro-3,3-dimethylbutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to
the three different proton environments in the molecule.

¢ Asinglet for the nine equivalent protons of the three methyl groups on the quaternary
carbon.

o Atriplet for the two protons on the carbon adjacent to the chlorine atom (C1).
o Atriplet for the two protons on the carbon adjacent to the quaternary carbon (C2).

13C NMR: The carbon NMR spectrum is expected to show four signals, one for each unique
carbon atom.

A signal for the three equivalent methyl carbons.

A signal for the quaternary carbon (C3).

A signal for the methylene carbon adjacent to the quaternary carbon (C2).

A signal for the methylene carbon bonded to the chlorine atom (C1), which would be the
most downfield of the aliphatic signals due to the deshielding effect of the chlorine.

Carbon Position Predicted **C Shift (ppm)
C1 (-CHzCI) ~45
C2 (-CHz2-) ~50
C3 (-C(CHs)3) ~30
C4 (-CHs) ~29
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Note: The predicted shifts are estimates and actual experimental values may vary based on
solvent and other conditions.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1-Chloro-3,3-dimethylbutane provides key
information about its molecular weight and fragmentation pattern.

e Molecular lon (M*): The molecular ion peak is expected at m/z 120. Due to the natural
abundance of chlorine isotopes (3*Cl and 3’Cl in an approximate 3:1 ratio), a smaller peak
(the M+2 peak) is observed at m/z 122, with an intensity of about one-third of the M+ peak.

o Major Fragments: The most significant fragmentation is the loss of a tert-butyl radical
(*C(CHs)3, 57 Da) via cleavage of the C2-C3 bond, leading to the formation of a [CH2CH2CI]*
fragment. This results in characteristic peaks at m/z 63 (for 3>Cl) and m/z 65 (for 37Cl).
Another prominent peak is observed at m/z 57, corresponding to the stable tert-butyl cation
[C(CHB3)3]*. Loss of HCI from the molecular ion can also lead to a peak at m/z 84.

m/z Proposed Fragment lon Notes

122 [CeH13%’CI]* M+2 Peak

120 [CeH133>ClI)+ Molecular lon (M+)

84 [CeH12]* Loss of HCI

65 [C2H43"CI+ Loss of «C(CHs3)s

63 [C2H43>CI+ Loss of «C(CHs)3

57 [C(CHs)s]*+ tert-butyl cation (Base Peak)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.[1]

e C-H Stretching: Strong absorptions in the 2870-2960 cm~! region are characteristic of the C-
H stretching vibrations of the methyl and methylene groups.
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e C-H Bending: Absorptions around 1470 cm~* and 1370 cm~? correspond to the C-H bending
vibrations. The peak at ~1370 cm~1 is often sharp and indicative of the tert-butyl group.

o C-CI Stretching: The characteristic absorption for the C-Cl bond stretch is typically found in
the fingerprint region, usually between 650-750 cm™1,

Applications and Reactivity

1-Chloro-3,3-dimethylbutane is a valuable building block in organic synthesis.[2] Its primary
use is as an intermediate in the production of more complex molecules for the pharmaceutical
and agrochemical industries.[2] The presence of the chloroalkane functional group allows it to
undergo nucleophilic substitution and elimination reactions, making it a versatile precursor for
introducing the neohexyl group into various molecular scaffolds.[2] For instance, it is a key raw
material for the synthesis of 3,3-dimethylbutyraldehyde.[2]

Safety and Handling

1-Chloro-3,3-dimethylbutane is classified as a flammable liquid. It is also considered to have
acute toxicity and can cause skin and eye irritation. Appropriate safety precautions, such as
working in a well-ventilated fume hood and wearing personal protective equipment (gloves,
safety glasses), should be strictly followed. It should be stored in a cool, dry, well-ventilated
area away from sources of ignition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Molecular structure and formula of 1-Chloro-3,3-
dimethylbutane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046724#molecular-structure-and-formula-of-1-chloro-
3-3-dimethylbutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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